N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxy group, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 3-hydroxy-3-(oxan-4-yl)propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-hydroxy-3-(oxan-4-yl)propyl]-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s binding affinity, selectivity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-12-2-4-14(5-3-12)21(18,19)16-9-6-15(17)13-7-10-20-11-8-13/h2-5,13,15-17H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVBQMACHJLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC(C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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